molecular formula C11H14N2O3 B2649600 N-ethyl-N'-(4-methoxyphenyl)ethanediamide CAS No. 21782-34-3

N-ethyl-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2649600
CAS No.: 21782-34-3
M. Wt: 222.244
InChI Key: PUCMZQBNORFILZ-UHFFFAOYSA-N
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Description

N-ethyl-N’-(4-methoxyphenyl)ethanediamide is an organic compound characterized by the presence of an ethanediamide backbone with ethyl and 4-methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 4-methoxyphenylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods

Industrial production of N-ethyl-N’-(4-methoxyphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted ethanediamides.

Scientific Research Applications

N-ethyl-N’-(4-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide
  • N-(4-Chloro-3-cyanophenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide

Uniqueness

N-ethyl-N’-(4-methoxyphenyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCMZQBNORFILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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